molecular formula C18H11Cl2NO2 B1195365 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid CAS No. 33565-60-5

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid

Katalognummer: B1195365
CAS-Nummer: 33565-60-5
Molekulargewicht: 344.2 g/mol
InChI-Schlüssel: AHXHKFWCZJASTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H11Cl2NO2 and a molecular weight of 344.19 g/mol It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyridine ring at the 2 and 6 positions, with a carboxylic acid group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for an extended period, usually around 18 hours, to ensure complete reaction . Upon cooling, the product precipitates out as a yellow solid, which can be purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the derivatives used. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Bis(4-bromophenyl)-4-pyridinecarboxylic acid: Similar structure but with bromine atoms instead of chlorine.

    2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid: Fluorine atoms replace the chlorine atoms.

    2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid: Methoxy groups replace the chlorine atoms.

Uniqueness

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications

Eigenschaften

CAS-Nummer

33565-60-5

Molekularformel

C18H11Cl2NO2

Molekulargewicht

344.2 g/mol

IUPAC-Name

2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C18H11Cl2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23)

InChI-Schlüssel

AHXHKFWCZJASTQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl

Key on ui other cas no.

33565-60-5

Synonyme

2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid
U 52267
U-52267

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.